molecular formula C22H21N3O2 B2583791 5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)-N-(4-methylbenzyl)furan-2-carboxamide CAS No. 1171571-63-3

5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)-N-(4-methylbenzyl)furan-2-carboxamide

Numéro de catalogue: B2583791
Numéro CAS: 1171571-63-3
Poids moléculaire: 359.429
Clé InChI: IXVVGZMPCCGING-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-((2-Methyl-1H-benzo[d]imidazol-1-yl)methyl)-N-(4-methylbenzyl)furan-2-carboxamide is a synthetic small molecule featuring a benzimidazole core linked to a furan-2-carboxamide moiety via a methylene bridge. The benzimidazole ring is substituted with a methyl group at position 2, while the carboxamide nitrogen is bonded to a 4-methylbenzyl group.

Propriétés

IUPAC Name

5-[(2-methylbenzimidazol-1-yl)methyl]-N-[(4-methylphenyl)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O2/c1-15-7-9-17(10-8-15)13-23-22(26)21-12-11-18(27-21)14-25-16(2)24-19-5-3-4-6-20(19)25/h3-12H,13-14H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXVVGZMPCCGING-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=CC=C(O2)CN3C(=NC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The compound is compared to structurally related analogs based on core scaffolds, substituents, physicochemical properties, and synthetic methodologies. Key findings are summarized below:

Table 1: Structural and Functional Comparison of Benzimidazole and Furan Carboxamide Derivatives

Compound Name Core Structure Substituents Melting Point (°C) Synthesis Method Biological Activity Reference
Target Compound Benzimidazole-furan carboxamide 2-methylbenzimidazole, 4-methylbenzyl Not reported Not specified Not reported N/A
2-(5-Chloro-2-hydroxyphenyl)-1H-benzimidazole-5-carboxylic acid (7d) Benzimidazole-carboxylic acid 5-chloro-2-hydroxyphenyl >300 Condensation Not specified
PZ1 () Benzimidazole-carboxamide Piperazine ethyl, 2-hydroxyphenyl 249–252 Amide coupling Not specified
2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzimidazole-5-carboxamide (3) Benzimidazole-carboxamide 3,4-dimethoxyphenyl, 4-methoxyphenyl, propyl Not reported One-pot reductive cyclization Not specified
5-Nitro-N-phenylfuran-2-carboxamide (2A) Furan carboxamide Phenyl, 5-nitro 178–180 Acid-amine coupling Diuretic (urea transport)
A6 () Benzimidazole-indole hybrid Chlorobenzoyl, methoxy, methyl, fluoro Not reported Solid-phase synthesis HDAC/COX dual inhibitor
N-(3-((1H-Benzimidazol-1-yl)methyl)benzyl)formamide (44) Benzimidazole-formamide Formamide, 3-benzyl Not reported Acylation IDO1 inhibitor (preclinical)

Key Findings:

Structural Variations and Physicochemical Properties: The target compound’s 2-methylbenzimidazole and 4-methylbenzyl substituents enhance lipophilicity compared to hydroxyl- or methoxy-substituted analogs (e.g., 7d, 3), which exhibit higher melting points (>300°C) due to hydrogen bonding .

Synthetic Methodologies: The one-pot reductive cyclization method () using sodium dithionite offers high efficiency for benzimidazole-carboxamide synthesis, contrasting with the solid-phase approach for HDAC inhibitors (), which enables parallel synthesis but requires specialized resins .

Biological Activity Trends :

  • Benzimidazole-carboxamides with polar substituents (e.g., hydroxyl, methoxy) are often associated with enzyme inhibition (e.g., COX/HDAC in ), while furan carboxamides () target urea transport as diuretics .
  • The 4-methylbenzyl group in the target compound may enhance blood-brain barrier permeability compared to bulkier substituents (e.g., piperazine ethyl in PZ1) .

Contradictions and Gaps: While benzimidazole derivatives in show IDO1 inhibition, their formamide and cyanophenyl substituents differ significantly from the target’s carboxamide and furan groups, highlighting the sensitivity of bioactivity to minor structural changes . No direct data on the target compound’s solubility, toxicity, or in vivo efficacy are available, necessitating further experimental validation.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.